molecular formula C18H14O B049740 2,6-Diphenylphenol CAS No. 2432-11-3

2,6-Diphenylphenol

Cat. No. B049740
CAS RN: 2432-11-3
M. Wt: 246.3 g/mol
InChI Key: ATGFTMUSEPZNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylphenol (2,6-DPhP) is a phenolic compound with a wide range of applications in science and industry. It is used as a starting material for the synthesis of a variety of organic compounds, as well as being used in the development of pharmaceuticals, agricultural products, and consumer products. It is also used in the production of polymers and coatings, as well as in the production of solvents. 2,6-DPhP is a colorless solid with a melting point of around 120°C.

Scientific Research Applications

  • Polymer Chemistry : 2,6-Diphenylphenol is used in oxidative polymerization processes. It can produce copolymers and blends with potential applications in biomedicine and pharmaceuticals (Hay & Dana, 1989). It's also used in the synthesis of polymers like poly(2,6-diphenyl-1,4-phenylene oxide) with high yields and specific properties (Al Andis & Naser, 2013).

  • Catalysis : Bis(N-2,6-diphenylphenol-R-salicylaldiminato)Pd(II) complexes derived from this compound have shown efficiency as homogeneous catalysts for Suzuki-Miyaura cross-coupling reactions and cyclic carbonates synthesis (Oncel et al., 2016).

  • Structural Chemistry : This compound forms various structural frameworks when combined with elements like calcium, strontium, and barium, showing unique properties like π-phenyl encapsulation (Deacon et al., 2000).

  • Photochemistry : In the study of organic photochemistry, this compound derivatives are involved in the formation of phenolic products through specific photoreactions (Zimmerman et al., 1966).

  • Materials Science : Crosslinked copolymers based on this compound have been studied for their potential as insulating materials in electrical applications due to their low dielectric constant and dissipation factor (Yang et al., 2016).

Safety and Hazards

2,6-Diphenylphenol is classified as an aquatic acute 1 and aquatic chronic 1 hazard, meaning it is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

2,6-Diphenylphenol, also known as DPP, is an important organic intermediate . It has been used as a ligand during the synthesis of reduced coordination (less than 6), unchelated manganese oxygen cluster systems . The primary targets of this compound are therefore these manganese oxygen cluster systems.

Mode of Action

The mode of action of this compound involves its reaction with various metals in benzene to yield solvent-free complexes . For example, it reacts with (n)BuLi, NaH, KH, or Rb or Cs metal in benzene to give the solvent-free complexes [M(OAr)]x in excellent yield . The complex Rb(OC(6)H(3)Ph(2)-2,6)() exhibits a ladderlike structure in the solid state with triply bridging oxygen atoms .

Biochemical Pathways

It’s known that it plays a role in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems . It’s also used in the preparation of derivatives of pyrazine-2,3-dicarbonitrile, a precursor required for the synthesis of octaazaphthalocyanine (AzaPc) derivatives .

Result of Action

The result of this compound’s action is the formation of solvent-free complexes when it reacts with various metals in benzene . These complexes have applications in the synthesis of reduced coordination, unchelated manganese oxygen cluster systems and in the preparation of derivatives of pyrazine-2,3-dicarbonitrile .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, its reaction with various metals to form solvent-free complexes occurs in benzene . The stability and efficacy of this compound may therefore be influenced by factors such as the presence of benzene and the specific metals used in the reaction.

properties

IUPAC Name

2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFTMUSEPZNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26353-84-4
Record name [1,1′:3′,1′′-Terphenyl]-2′-ol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26353-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30947151
Record name 2,6-Diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2432-11-3
Record name 2,6-Diphenylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2432-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-terphenyl-2'-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIPHENYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA93W35M96
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diphenylphenol
Reactant of Route 2
Reactant of Route 2
2,6-Diphenylphenol
Reactant of Route 3
Reactant of Route 3
2,6-Diphenylphenol
Reactant of Route 4
Reactant of Route 4
2,6-Diphenylphenol
Reactant of Route 5
Reactant of Route 5
2,6-Diphenylphenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Diphenylphenol

Q & A

A: The molecular formula of 2,6-Diphenylphenol is C18H14O, and its molecular weight is 246.30 g/mol. []

ANone: this compound has been characterized using various spectroscopic techniques, including:

  • FTIR: Reveals a characteristic hydroxyl stretching band at 3524 cm-1, indicating an intramolecular O-H⋯π hydrogen bond. []
  • MS: Confirms the molecular weight and provides fragmentation patterns. []
  • NMR: Provides detailed information about the structure and conformation of the molecule, including the influence of fluorine substitution on polymer properties. [, ]
  • UV-vis: Shows changes in absorption spectra upon complexation with β-cyclodextrin, indicating inclusion complex formation. []

A: The melting point of this compound generally correlates with the glass transition temperatures and melting points of its corresponding polymers. This relationship allows for property prediction based on monomer characteristics. []

A: Increasing the number of fluorine substituents on poly(2,6-diphenylphenylene ether) (P3O) significantly decreases the melting points and the tendency of the polymers to crystallize. This effect allows for tuning the polymer's thermal properties by adjusting the degree of fluorine substitution. []

A: this compound serves as the monomer in the oxidative coupling polymerization reaction to produce poly(2,6-diphenyl-1,4-phenylene ether). This polymerization, often catalyzed by copper-amine systems, yields high molecular weight polymers with a narrow molecular weight distribution. []

A: this compound can be copolymerized with other substituted 2,6-diarylphenols, such as those containing methyl, methoxy, or phenyl groups, to produce copolymers with tailored properties. These copolymers, along with blends of the individual polymers, offer a range of material characteristics. []

A: Research suggests that this compound, along with other volatile organic compounds (VOCs), is released in higher amounts from rice plants damaged by brown planthoppers (BPH), especially under elevated CO2 conditions. This altered VOC profile may attract more BPH, potentially exacerbating the infestation. []

A: Yes, this compound forms a 1:1 inclusion complex with β-cyclodextrin. This complexation alters the photoprototropic behavior of the molecule, as evidenced by changes in its fluorescence characteristics. []

ANone: The reaction of this compound with nitrogen dioxide is influenced by the substituent at the 4-position:

  • 4-Methyl-2,6-diphenylphenol: Reacts with NO2 in benzene to yield various polysubstituted cyclohex-2-enones. []
  • 4-Nitro-2,6-diphenylphenol: Reacts with NO2 in benzene to produce C2-epimeric 2,6-dihydroxy-4,5-dinitrocyclohex-3-enones. []

ANone: this compound (HOdpp) readily forms complexes with various metals, including:

  • Lanthanoids: Forms homoleptic tris(aryloxo)lanthanoid(III) complexes with a triangular array of Odpp oxygen atoms. []
  • Lead: Forms a dimeric complex, Pb2(μ-O-2,6-Ph2C6H3)2(O-2,6-Ph2C6H3)2, featuring bridging and terminal aryl oxide ligands. []
  • Copper: Forms a tetrameric aryloxocopper(I) cluster, [(CuOC6H3Ph2)4], which can be further carbonylated. []
  • Group 1 Metals: Forms solvent-free complexes, [M(OAr)]x, with alkali metals (Li, Na, K, Rb, Cs) exhibiting diverse structures influenced by metal-arene interactions. []
  • Heterobimetallic Complexes: Forms complexes containing both rare-earth and alkaline-earth metals, stabilized by extensive π-Ph-metal interactions. [, , ]

ANone: this compound finds applications in analytical chemistry for:

  • Gas Chromatography: Employed as a stationary phase material (Tenax TA) in gas chromatography systems, aiding in the separation and detection of volatile organic compounds. []
  • Electrochemical Detection: Serves as a mediator in the electrocatalytic detection of glutathione on nanocarbon paste electrodes. []

A: While limited information is available on the specific environmental impact of this compound, its presence in rice plants and potential role in attracting pests highlights the need for further ecological assessments. [] Additionally, responsible waste management practices for this compound and its derivatives are crucial.

ANone: Depending on the specific application, alternatives to this compound may exist:

  • Polymer Synthesis: Other substituted 2,6-diarylphenols can be used to create polymers with comparable or tailored properties. [, ]
  • Analytical Applications: Different stationary phases in gas chromatography or alternative mediators for electrochemical detection might offer comparable performance. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.